Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride
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Overview
Description
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride is a heterocyclic compound with a unique structure that includes a pyrano ring fused to a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can vary, but they generally involve multi-step processes that ensure the correct assembly of the pyrano and thiomorpholine rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions can vary but often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- Pyrano[3,4-b]thiomorpholine derivatives
- Thiomorpholine-4,4-dione analogs
Uniqueness
What sets Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride apart is its specific ring structure and the presence of both oxygen and sulfur atoms within the rings. This unique combination can confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c9-12(10)4-2-8-6-1-3-11-5-7(6)12;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYETUUZLOAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NCCS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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